- Preparation of oxindoles and their use as sodium channel blockers for treating hypercholesterolemia, benign prostatic hyperplasia, pruritis and cancer, World Intellectual Property Organization, , ,

Cas no 94878-41-8 (1-(Diphenylmethyl)-1H-indole-2,3-dione)

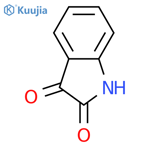

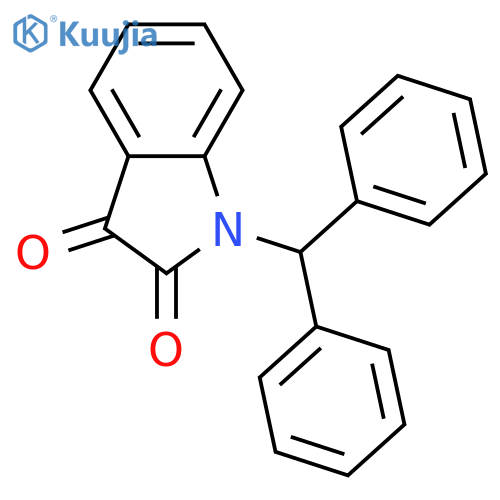

94878-41-8 structure

Nombre del producto:1-(Diphenylmethyl)-1H-indole-2,3-dione

Número CAS:94878-41-8

MF:C21H15NO2

Megavatios:313.349305391312

MDL:MFCD00469414

CID:1090428

1-(Diphenylmethyl)-1H-indole-2,3-dione Propiedades químicas y físicas

Nombre e identificación

-

- 1-Benzhydrylindoline-2,3-dione

- 1-(DIPHENYLMETHYL)-1H-INDOLE-2,3-DIONE

- 1-benzhydrylindole-2,3-dione

- N-benzhydrylisatin

- 1-(Diphenylmethyl)-1H-indole-2,3-dione (ACI)

- Indole-2,3-dione, 1-(diphenylmethyl)- (7CI)

- 1-Benzhydryl-1H-indole-2,3-dione

- N-(Diphenylmethyl)isatin

- 1-(Diphenylmethyl)-1H-indole-2,3-dione

-

- MDL: MFCD00469414

- Renchi: 1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(21(20)24)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

- Clave inchi: ZWWDFMHULDPTEF-UHFFFAOYSA-N

- Sonrisas: O=C1C2C(=CC=CC=2)N(C(C2C=CC=CC=2)C2C=CC=CC=2)C1=O

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 24

- Cuenta de enlace giratorio: 3

1-(Diphenylmethyl)-1H-indole-2,3-dione PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | B430423-50mg |

1-(Diphenylmethyl)-1H-indole-2,3-dione |

94878-41-8 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB415238-500 mg |

1-(Diphenylmethyl)-1H-indole-2,3-dione; . |

94878-41-8 | 500mg |

€160.00 | 2023-06-16 | ||

| Chemenu | CM148229-5g |

1-(Diphenylmethyl)-1H-indole-2,3-dione |

94878-41-8 | 95% | 5g |

$289 | 2021-08-05 | |

| 1PlusChem | 1P00IJ3F-1g |

1H-Indole-2,3-dione, 1-(diphenylmethyl)- |

94878-41-8 | 95% | 1g |

$318.00 | 2025-03-01 | |

| A2B Chem LLC | AI63755-250mg |

1-Benzhydrylindoline-2,3-dione |

94878-41-8 | 95% | 250mg |

$144.00 | 2024-07-18 | |

| Ambeed | A596746-5g |

1-Benzhydrylindoline-2,3-dione |

94878-41-8 | 95+% | 5g |

$329.0 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1252391-250mg |

1H-Indole-2,3-dione, 1-(diphenylmethyl)- |

94878-41-8 | 95% | 250mg |

$365 | 2025-02-28 | |

| abcr | AB415238-1 g |

1-(Diphenylmethyl)-1H-indole-2,3-dione; . |

94878-41-8 | 1g |

€182.50 | 2023-06-16 | ||

| eNovation Chemicals LLC | Y1252391-1g |

1H-Indole-2,3-dione, 1-(diphenylmethyl)- |

94878-41-8 | 95% | 1g |

$550 | 2024-06-06 | |

| TRC | B430423-500mg |

1-(Diphenylmethyl)-1H-indole-2,3-dione |

94878-41-8 | 500mg |

$ 160.00 | 2022-06-07 |

1-(Diphenylmethyl)-1H-indole-2,3-dione Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C

1.2 16 h, rt

1.3 Reagents: Water

1.2 16 h, rt

1.3 Reagents: Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, 80 °C; 3 h, 80 °C

Referencia

- Asymmetric syntheses of spiro-oxindole compounds that may be useful as therapeutic agents, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C

1.2 16 h, rt

1.3 Reagents: Water ; rt

1.2 16 h, rt

1.3 Reagents: Water ; rt

Referencia

- Spiro-oxindole compounds and their preparation, pharmaceutical compositions and use as sodium channel blockers, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C

1.2 16 h, rt

1.3 Solvents: Water

1.2 16 h, rt

1.3 Solvents: Water

Referencia

- Preparation of spiro-oxindole compounds as therapeutic agents, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: Boron trifluoride etherate Solvents: Ethyl acetate ; 20 h, rt

Referencia

- Alkylation of isatins with trichloroacetimidates, Organic & Biomolecular Chemistry, 2022, 20(10), 2131-2136

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.2 0 °C; 4 h, rt

1.3 Reagents: Water ; cooled

1.2 0 °C; 4 h, rt

1.3 Reagents: Water ; cooled

Referencia

- Preparation of spirocyclic compounds as voltage-gated sodium channel modulators, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C

1.2 rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Zinc Chelation by a Small-Molecule Adjuvant Potentiates Meropenem Activity in Vivo against NDM-1-Producing Klebsiella pneumoniae, ACS Infectious Diseases, 2015, 1(11), 533-543

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C

1.2 16 h, rt

1.3 Reagents: Water

1.2 16 h, rt

1.3 Reagents: Water

Referencia

- Preparation of oxindoles for treatment of sodium channel mediated diseases., World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide

Referencia

- The First Asymmetric Pilot-Scale Synthesis of TV-45070, Organic Process Research & Development, 2017, 21(10), 1616-1624

1-(Diphenylmethyl)-1H-indole-2,3-dione Raw materials

1-(Diphenylmethyl)-1H-indole-2,3-dione Preparation Products

1-(Diphenylmethyl)-1H-indole-2,3-dione Literatura relevante

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

Related Articles

-

Desarrollo de Inhibidores de Proteínas Quinasas para el Tratamiento del Cáncer: Avances y Perspectiv……Jun 24, 2025

-

Perfil del Producto: El compuesto 6-bromo-2-metil-3H-pirido[3,4-d]pirrol-4-ona representa un núcleo ……Jun 17, 2025

-

Desarrollo de Inhibidores de la Enzima Convertidora de Angiotensina 2 (ACE2) para el Tratamiento de ……Jun 19, 2025

-

Resumen Los inhibidores de la tirosina quinasa (ITKs) representan una revolución en la terapia oncol……Jun 24, 2025

-

Desarrollo de Inhibidores de la Tirosina Quinasa para el Tratamiento del Cáncer: Avances y Perspecti……Jun 24, 2025

94878-41-8 (1-(Diphenylmethyl)-1H-indole-2,3-dione) Productos relacionados

- 574-17-4(1-Acetyl-1H-indole-2,3-dione)

- 4290-94-2(1-ethyl-2,3-dihydro-1H-indole-2,3-dione)

- 78846-77-2(1-Isobutylindoline-2,3-dione)

- 4290-91-9(1-Butyl-2,3-dihydro-1H-indole-2,3-dione)

- 211733-67-4(9H-Purine, 2,6-dichloro-9-cyclopentyl-)

- 1428349-10-3(1-3-(furan-3-yl)-3-hydroxypropyl-3-(thiophen-2-yl)urea)

- 680594-25-6(2-{5-(Anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio}acetohydrazide)

- 477855-73-5(N'-BENZOYL-8-METHYL-8H-THIENO[2,3-B]INDOLE-2-CARBOHYDRAZIDE)

- 2138365-05-4({2-oxaspiro3.5nonan-7-yl}hydrazine)

- 2168983-56-8(5-(2-methylpropyl)piperidin-3-amine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:94878-41-8)1-(Diphenylmethyl)-1H-indole-2,3-dione

Pureza:99%

Cantidad:5g

Precio ($):296.0